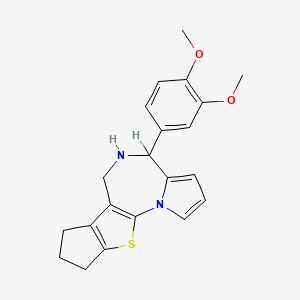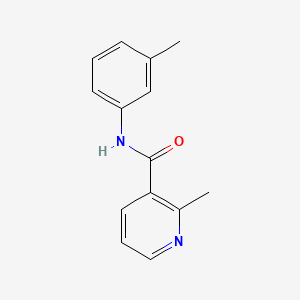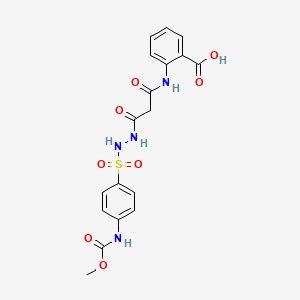
Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- is a complex organic compound that features a benzoic acid core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- typically involves multiple steps. One common method includes the reaction of benzoic acid derivatives with hydrazine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the careful control of temperature, pressure, and pH to optimize the reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar in structure but with different functional groups.
2-Amino-3-methylbenzoic acid: Shares the benzoic acid core but has different substituents.
Benzoic acid, 2-amino-4-methyl-: Another derivative with variations in the amino and methyl groups.
Uniqueness
Benzoic acid, 2-((3-(2-((4-((methoxycarbonyl)amino)phenyl)sulfonyl)hydrazino)-1,3-dioxopropyl)amino)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
115150-38-4 |
|---|---|
Formule moléculaire |
C18H18N4O8S |
Poids moléculaire |
450.4 g/mol |
Nom IUPAC |
2-[[3-[2-[4-(methoxycarbonylamino)phenyl]sulfonylhydrazinyl]-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C18H18N4O8S/c1-30-18(27)19-11-6-8-12(9-7-11)31(28,29)22-21-16(24)10-15(23)20-14-5-3-2-4-13(14)17(25)26/h2-9,22H,10H2,1H3,(H,19,27)(H,20,23)(H,21,24)(H,25,26) |
Clé InChI |
BAILTPSKRKEULQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC(=O)NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


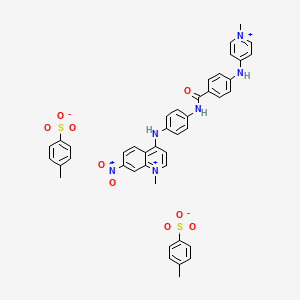
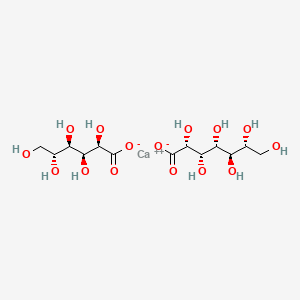
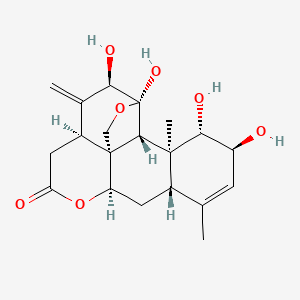


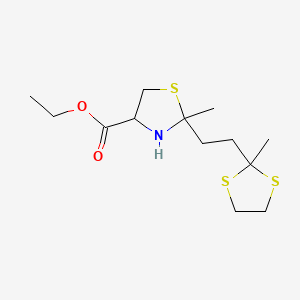
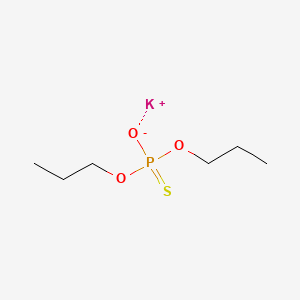
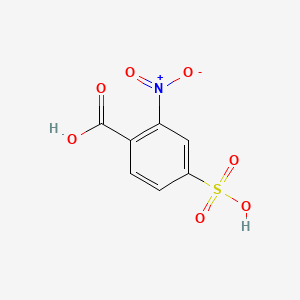
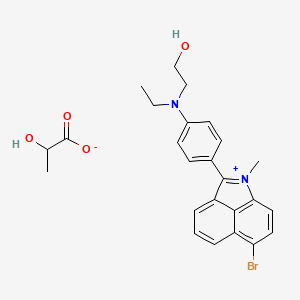

![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)
